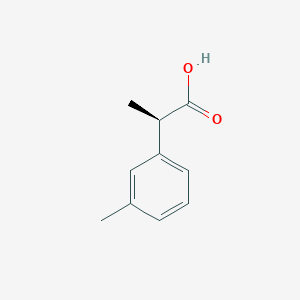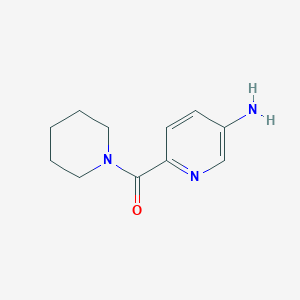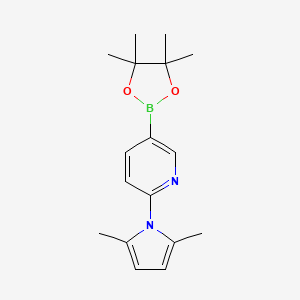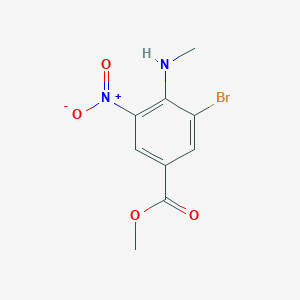
8-chloro-6-fluoro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
Overview
Description
8-Chloro-6-fluoro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is a novel heterocyclic compound belonging to the benzoxazine family. This compound has attracted much attention due to its potential applications in a variety of fields, such as synthetic organic chemistry, medicinal chemistry, and materials science. It has been studied for its ability to act as a building block for the synthesis of other heterocyclic compounds and for its potential use as a drug molecule.
Scientific Research Applications
Crystal Structure and Intermolecular Interactions
8-Chloro-6-fluoro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione exhibits a rich chemistry in terms of crystal structure and intermolecular interactions. A study of its crystal structure, specifically of 6-chloro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione, revealed a fascinating arrangement of molecules into one-dimensional helical structures, primarily through N-H...O hydrogen bonds and π-π interactions. These helices further organize into layers via C-H...O and lone pair-π interactions, resulting in a complex, noncentrosymmetric three-dimensional architecture. This intricate molecular arrangement is stabilized by various weak interactions including C-Cl...π, C-H...Cl, and Cl...Cl contacts. The study also delved into the antimicrobial activity and in vitro cytotoxicity effects of this compound, showcasing its potential in biological applications (Pogoda et al., 2018).
Herbicidal Applications and Mechanism of Action
The compound and its derivatives show significant promise in the field of agriculture, particularly as herbicides. For instance, the mode of action of certain derivatives has been pinpointed as inhibition of protoporphyrinogen oxidase (protox), a key enzyme in the chlorophyll biosynthesis pathway in plants. These derivatives are not only effective in controlling weeds but also exhibit favorable selectivity profiles for various crops. For instance, specific compounds within this group have demonstrated comparable herbicidal activity to established protox-inhibiting herbicides and are deemed safe for crops like cotton and maize under certain application conditions (Huang et al., 2005).
Synthesis and Chemical Reactivity
On a synthetic chemistry front, the compound's derivatives have been a focus due to their potential applications. Various synthesis methods have been explored to create novel compounds with enhanced properties. For instance, reactions with alkylidenephosphoranes have led to the production of substituted quinolines and benzazepines, among other derivatives. These studies not only enrich the chemical repertoire of benzoxazine derivatives but also pave the way for exploring their applications in different fields, like material science and pharmaceuticals (Kamel & Abdou, 2007).
properties
IUPAC Name |
8-chloro-6-fluoro-1H-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClFNO3/c9-5-2-3(10)1-4-6(5)11-8(13)14-7(4)12/h1-2H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRSNCFREMBXBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)OC(=O)N2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-chloro-6-fluoro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate](/img/structure/B1428753.png)

![6,8-Dichloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1428756.png)
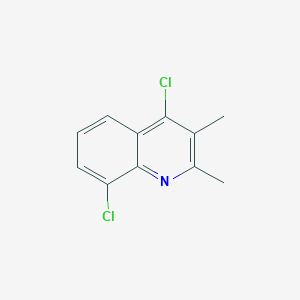
![4-(4-Chloro-7-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B1428758.png)
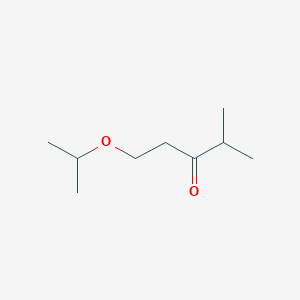
![Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate](/img/structure/B1428764.png)
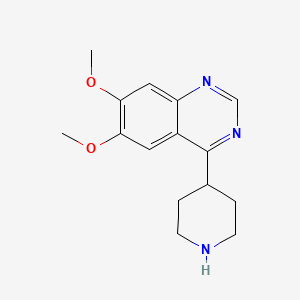
![3-(2-(4-((2,4-Difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)ethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1428766.png)

